Methyl 2-oxocyclooctane-1-carboxylate
Overview
Description
Methyl 2-oxocyclooctane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclooctane, featuring a ketone and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxocyclooctane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-oxocyclooctane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the oxidation of methyl 2-cyclooctene-1-carboxylate using an oxidizing agent like potassium permanganate or chromium trioxide. This reaction introduces the ketone functionality at the 2-position of the cyclooctane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions, while automated systems ensure precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxocyclooctane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkoxides, amines, and thiols.
Major Products
Oxidation: 2-oxocyclooctane-1-carboxylic acid.
Reduction: Methyl 2-hydroxycyclooctane-1-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-oxocyclooctane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of methyl 2-oxocyclooctane-1-carboxylate depends on its specific application. In chemical reactions, the ketone and ester functional groups play a crucial role in determining its reactivity. The ketone group can undergo nucleophilic addition reactions, while the ester group can participate in nucleophilic acyl substitution reactions.
In biological systems, the compound may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Methyl 2-oxocyclooctane-1-carboxylate can be compared with other similar compounds such as:
Methyl 2-oxocyclopentane-1-carboxylate: A smaller ring size, leading to different reactivity and physical properties.
Methyl 2-oxocycloheptane-1-carboxylate: Similar structure but with a seven-membered ring, affecting its chemical behavior.
Methyl 2-oxocyclododecane-1-carboxylate: A larger ring size, resulting in distinct steric and electronic effects.
The uniqueness of this compound lies in its eight-membered ring, which provides a balance between ring strain and flexibility, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-oxocyclooctane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-13-10(12)8-6-4-2-3-5-7-9(8)11/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAADEEISKNEKDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280884 | |
Record name | methyl 2-oxocyclooctane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5452-73-3 | |
Record name | 5452-73-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-oxocyclooctane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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